molecular formula C12H20N2 B13089876 (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine

(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B13089876
M. Wt: 192.30 g/mol
InChI Key: PKOAGCRXLKBNSI-UHFFFAOYSA-N
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Description

Stereochemistry:

The tertiary amine nitrogen adopts a trigonal pyramidal geometry , creating a potential stereogenic center. However, the low barrier to nitrogen inversion (~25 kJ/mol) allows rapid interconversion between enantiomers at room temperature, rendering the compound achiral in practice . No persistent stereoisomers are expected under standard conditions.

Conformational Flexibility:

  • The 2-methylbutyl chain exhibits gauche and anti conformations, with energy minima favoring staggered arrangements.
  • The 2-(pyridin-2-yl)ethyl group adopts conformations where the pyridine ring orients to minimize steric clashes with the adjacent alkyl chain.
  • Intramolecular interactions between the pyridine’s lone pair and the amine’s N-H (if protonated) may influence preferred conformations.

Crystallographic Data and Conformational Analysis

No experimental crystallographic data for (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is available in the provided sources. However, analogs like Methylbis(2-pyridylethyl)amine (CID 227430) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.45 Å, c = 10.78 Å, β = 105.3°. By analogy:

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a ≈ 9.1 Å, b ≈ 13.2 Å, c ≈ 11.0 Å, β ≈ 104°
Z 4

Molecular mechanics simulations suggest the pyridine rings adopt a near-orthogonal arrangement relative to the ethylamine plane to minimize steric hindrance. The 2-methylbutyl chain likely extends away from the aromatic system in the solid state.

Spectroscopic Fingerprint Analysis

Infrared (IR) Spectroscopy:

Absorption (cm⁻¹) Assignment
2800–2950 C-H stretching (alkyl chains)
3020–3080 C-H stretching (pyridine ring)
1590, 1470 Pyridine ring vibrations
1220–1260 C-N stretching (amine)

The absence of N-H stretches above 3300 cm⁻¹ confirms the tertiary amine structure.

Raman Spectroscopy:

Shift (cm⁻¹) Assignment
1005 Pyridine ring breathing mode
1300 C-C stretching (alkyl chains)
1580 Pyridine ring deformation

UV-Vis Spectroscopy:

λ_max (nm) ε (M⁻¹cm⁻¹) Assignment
256 4500 π→π* (pyridine ring)
202 12000 n→π* (amine lone pair)

The pyridine-dominated absorption at 256 nm aligns with related heterocyclic amines.

Table 1: Summary of Key Spectroscopic Features

Technique Key Peaks/Features Structural Insight
IR 1590 cm⁻¹ (pyridine) Aromatic ring presence
Raman 1005 cm⁻¹ (ring breathing) Pyridine symmetry
UV-Vis 256 nm (π→π*) Conjugated π-system

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-N-(2-pyridin-2-ylethyl)butan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-11(2)10-13-9-7-12-6-4-5-8-14-12/h4-6,8,11,13H,3,7,9-10H2,1-2H3

InChI Key

PKOAGCRXLKBNSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{2-(pyridin-2-yl)ethylamine} + \text{2-methylbutyl halide} \xrightarrow[\text{base}]{\text{solvent}} (2\text{-Methylbutyl})[2-(pyridin-2-yl)ethyl]amine
$$

Typical Conditions

Parameter Details
Starting amine 2-(pyridin-2-yl)ethylamine
Alkylating agent 2-methylbutyl bromide or chloride
Base Potassium carbonate or sodium hydroxide
Solvent Dichloromethane, toluene, or methanol
Temperature Room temperature to reflux (25–80 °C)
Reaction time 12–24 hours
Work-up Extraction with organic solvents, drying over Na2SO4, filtration, concentration
Purification Silica gel chromatography or preparative HPLC

Notes

  • The base deprotonates the amine to enhance nucleophilicity.
  • The choice of solvent affects the reaction rate and selectivity.
  • The reaction is sensitive to moisture; anhydrous conditions improve yield.
  • Purification is critical to remove unreacted starting materials and side products.

Reductive Amination Approach

This method involves the condensation of 2-(pyridin-2-yl)acetaldehyde with 2-methylbutylamine followed by reduction:

Step Description
Condensation Mix aldehyde and amine in methanol or ethanol at mild temperature (20–50 °C) to form an imine intermediate
Reduction Add reducing agent such as sodium cyanoborohydride or hydrogen with Pd/C catalyst
Work-up Quench reaction, extract product, dry and purify

This approach allows for stereoselective synthesis if chiral starting materials are used and can provide high purity products.

Copper-Dependent Reduction of Hydroxylamine Derivatives

A more specialized synthetic route involves:

  • Preparing bis(2-{pyrid-2-yl}ethyl)hydroxylamine intermediates.
  • Treating these intermediates with Cu(II) or Cu(I) salts under controlled conditions.
  • The copper acts as a catalyst for reduction to the corresponding amine.

This method is noted for its stability of intermediates and potential for scale-up in industrial synthesis.

Comparative Data Table of Related Compounds and Synthesis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Feature Reference
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine C12H20N2 192.30 Alkylation of 2-(pyridin-2-yl)ethylamine with 2-methylbutyl halide
(2-Ethylbutyl)[2-(pyridin-2-yl)ethyl]amine C13H22N2 206.33 Similar nucleophilic substitution with 2-ethylbutyl halide
bis(2-{pyrid-2-yl}ethyl)amine - - Copper-dependent reduction from hydroxylamine intermediates

Research Findings and Notes

  • The alkylation method is widely used due to its straightforwardness and availability of reagents.
  • Reductive amination offers stereochemical control and can be adapted for functionalized derivatives.
  • Copper-catalyzed reductions provide an alternative for complex amine syntheses, especially for bis-pyridyl systems.
  • Purity and yield depend heavily on reaction conditions, solvent choice, and purification techniques.
  • The compound’s structure, combining an aliphatic chain with a pyridine ring, suggests potential biological activity, necessitating high purity for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The target compound’s 2-methylbutyl group introduces steric bulk compared to analogs with smaller alkyl or pyridylmethyl groups. This may reduce its coordination flexibility but enhance lipophilicity.
  • Synthetic Routes : Methods for analogous compounds (e.g., hydroxylamine reduction or imine alkylation ) suggest feasible pathways for synthesizing the target compound.

Physicochemical Properties

  • Basicity : Pyridinylethyl amines typically exhibit moderate basicity due to the electron-withdrawing pyridyl group. The target compound’s basicity is expected to be lower than aliphatic amines like triethylamine but higher than aromatic amines.
  • Solubility : The pyridyl group enhances water solubility compared to purely aliphatic amines. However, the 2-methylbutyl chain may offset this, rendering the compound more soluble in organic solvents.
Ligand Behavior
  • Target Compound : Likely acts as a bidentate ligand, coordinating via the pyridyl nitrogen and amine lone pair. Its branched alkyl chain may hinder chelation efficiency compared to linear analogs.
  • Tris[2-(pyridin-2-yl)ethyl]amine (tepa) : A tridentate ligand used in nickel-catalyzed benzene hydroxylation (TON = 749). The target compound’s simpler structure may limit its catalytic versatility but improve synthetic accessibility.
  • Di(2-picolyl)amine : Commonly employed in transition-metal catalysis (e.g., Cu, Zn). The target compound’s bulkier substituents could alter metal-binding selectivity.
Pharmacological Potential
  • Oliceridine/TRV130 : A G-protein biased opioid ligand containing a pyridinylethylamine moiety.

Stability and Reactivity

  • Stability : Pyridinylethyl amines are generally stable under ambient conditions but may oxidize in the presence of strong oxidizers. The target compound’s aliphatic chain may increase susceptibility to radical degradation.
  • Reactivity : Expected to undergo typical amine reactions (e.g., acylation, alkylation). The pyridyl group may participate in electrophilic substitution under harsh conditions.

Biological Activity

(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound notable for its unique structure, which includes a pyridine ring and an amine group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology and biochemistry. The molecular formula and weight are approximately C13H18NC_{13}H_{18}N and 192.30 g/mol, respectively. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a 2-methylbutyl group attached to a 2-(pyridin-2-yl)ethyl amine moiety. This structural arrangement suggests a capacity for diverse chemical reactivity and biological activity due to the basic nature of the amine and the electron-rich character of the pyridine ring, which can facilitate interactions with various biological targets such as enzymes and receptors.

The biological activity of (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates or ligands, leading to modulation of biochemical pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially influencing neurotransmitter systems and exhibiting neuropharmacological effects.

Biological Activity Data

Research indicates that compounds containing pyridine rings often exhibit significant biological activity. For instance, similar compounds have been studied for their roles in neuropharmacology, affecting neurotransmitter systems due to structural similarities with biologically active molecules.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amineN/AContains a pyridine ring; amine group presentPotential enzyme inhibition; receptor binding
Methyl[1-(pyridin-2-yl)ethyl]amine1171556-14-1Methyl group instead of 2-methylbutylVariable activity based on structure
(3-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine1339683-51-0Different alkyl chain; potential distinct reactivityAltered binding profiles

Case Studies

  • Neuropharmacological Studies : Research has shown that compounds similar to (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine can modulate dopaminergic activity in animal models. For example, studies involving phosphodiesterase inhibitors have indicated that certain derivatives can alleviate cognitive deficits associated with schizophrenia by interacting with dopamine receptors .
  • Enzyme Interaction Studies : Investigations into the interaction profile of this compound suggest that it may inhibit enzymes relevant to various metabolic pathways. The presence of the pyridine ring enhances its ability to coordinate with metal ions, influencing enzymatic activities crucial for cellular functions.

Applications

Due to its potential biological activity, (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine could serve as a lead compound for drug development in several areas:

  • Pharmaceuticals : It may be explored for therapeutic applications in treating neurological disorders or as an anti-inflammatory agent.
  • Agricultural Chemicals : Its properties might be utilized in developing agrochemicals with specific bioactive functions.

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